molecular formula C23H17Cl2N3O2 B3441588 N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

Cat. No.: B3441588
M. Wt: 438.3 g/mol
InChI Key: CNCNBSWTLVQIIU-UHFFFAOYSA-N
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Description

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzyl group, dichlorophenyl group, pyridinyl group, and an oxazole ring, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, followed by their sequential reactions to form the final product. Common synthetic routes include:

    Formation of the Oxazole Ring: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Benzyl Group: Benzylation reactions are carried out using benzyl halides in the presence of a base.

    Attachment of the Dichlorophenyl Group: This step involves the use of dichlorophenyl reagents under specific conditions to ensure selective substitution.

    Incorporation of the Pyridinyl Group: Pyridinyl groups are introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert certain functional groups within the compound to their reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, nucleophiles, electrophiles.

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions. For example, oxidation may yield oxazole derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-3-(2,6-dichlorophenyl)acrylamide
  • N-benzyl-3-(2,6-dichlorophenyl)acetamide

Uniqueness

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide stands out due to its unique combination of functional groups and structural features

Properties

IUPAC Name

N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O2/c1-15-20(22(27-30-15)21-17(24)10-7-11-18(21)25)23(29)28(19-12-5-6-13-26-19)14-16-8-3-2-4-9-16/h2-13H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCNBSWTLVQIIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)N(CC3=CC=CC=C3)C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide
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N-benzyl-3-(2,6-dichlorophenyl)-5-methyl-N-pyridin-2-yl-1,2-oxazole-4-carboxamide

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